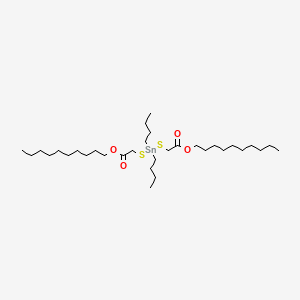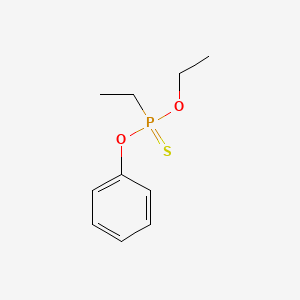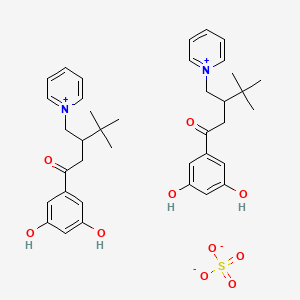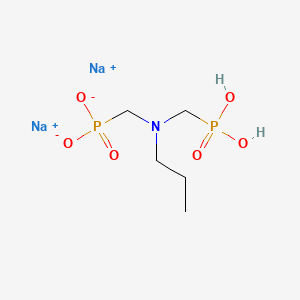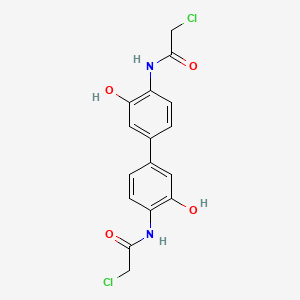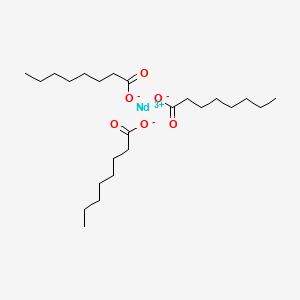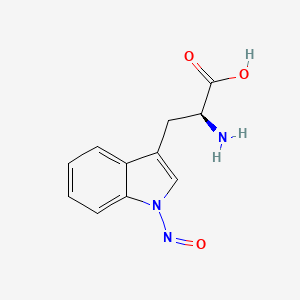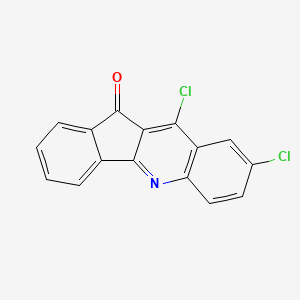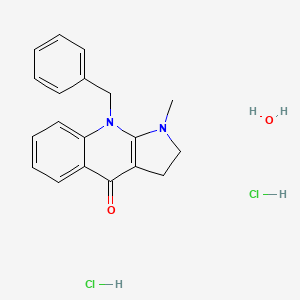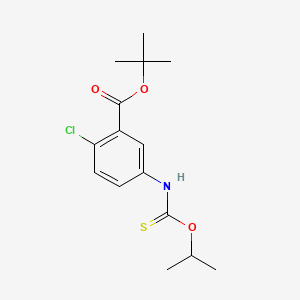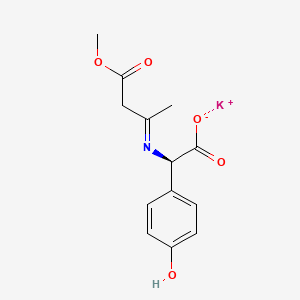
Potassium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is a chemical compound with the molecular formula C13H16KNO4. It is known for its unique structure, which includes a potassium ion, a hydroxyphenyl group, and a methoxy-methyl-oxopropylidene-amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate typically involves the reaction of ®-4-hydroxyphenylacetic acid with (3-methoxy-1-methyl-3-oxopropylidene)amine in the presence of a potassium base. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxopropylidene group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methoxy-methyl-oxopropylidene-amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Potassium ®-(4-hydroxyphenyl)((3-ethoxy-1-methyl-3-oxopropylidene)amino)acetate
- Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate
- Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)cyclohexa-1,4-diene-1-acetate
Uniqueness
Potassium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxopropylidene)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potassium ion enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
94107-37-6 |
|---|---|
Formule moléculaire |
C13H14KNO5 |
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobutan-2-ylidene)amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-6,12,15H,7H2,1-2H3,(H,17,18);/q;+1/p-1/t12-;/m1./s1 |
Clé InChI |
GQBMWKZONUKJHR-UTONKHPSSA-M |
SMILES isomérique |
CC(=N[C@H](C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+] |
SMILES canonique |
CC(=NC(C1=CC=C(C=C1)O)C(=O)[O-])CC(=O)OC.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



